molecular formula C10H15N3O B2705165 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine CAS No. 2034294-22-7

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine

Cat. No.: B2705165
CAS No.: 2034294-22-7
M. Wt: 193.25
InChI Key: NHMOJBRYCCNYHT-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine (: 2034551-07-8) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a unique 1,3,4-oxadiazole ring linked to a 3-methylidenepiperidine moiety via a methylene bridge. The 1,3,4-oxadiazole core is a privileged scaffold in pharmaceutical research, known for its role as a bioisostere for esters and carboxamides, which helps improve metabolic stability and binding affinity in candidate molecules . This compound is primarily investigated for its potential biological activities. Research into analogous 1,3,4-oxadiazole derivatives has demonstrated a broad spectrum of pharmacological properties, including notable antimicrobial and anticancer activities . The structural combination of the oxadiazole ring with the methylidenepiperidine group makes it a versatile building block for constructing more complex molecules aimed at specific biological targets. Its mechanism of action in research settings is often associated with targeting enzymes like thymidylate synthase, crucial for DNA synthesis, or through the induction of apoptosis and cell cycle arrest in cellular models . Researchers value this compound for its potential application in developing new therapeutic agents against drug-resistant bacteria and various cancer cell lines. It is intended for use in organic synthesis and scientific research only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-methyl-5-[(3-methylidenepiperidin-1-yl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-3-5-13(6-8)7-10-12-11-9(2)14-10/h1,3-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMOJBRYCCNYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN2CCCC(=C)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The piperidine moiety can be introduced through subsequent reactions involving appropriate alkylation or substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions often require precise control of temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Research has indicated its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Key Observations :

Piperidine Modifications : The 3-methylidene group introduces conformational rigidity absent in 4-piperidinyl derivatives, which may affect bioavailability and target engagement.

Substituent Effects : The 5-methyl group on the oxadiazole enhances lipophilicity (LogP = 2.1) compared to pyridin-3-yl (LogP = 1.8) or methoxyphenyl substituents.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : 1,3,4-Oxadiazoles generally exhibit higher metabolic stability than 1,2,4-isomers due to reduced susceptibility to enzymatic cleavage .
  • Solubility : The target compound’s moderate LogP suggests balanced solubility, contrasting with highly lipophilic analogs like 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine (LogP = 2.5), which may suffer from poor aqueous solubility.

Biological Activity

1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-3-methylidenepiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The oxadiazole moiety is known for its potential therapeutic applications, including antibacterial, antifungal, anticancer, and neuroprotective effects. This article reviews the biological activities of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 5-methyl-1,3,4-oxadiazol-2-yl group. The structural formula can be represented as follows:

C11H14N4O2\text{C}_{11}\text{H}_{14}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable anticancer properties. For instance, compounds containing the oxadiazole ring have shown significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3aMCF-724.74
3bHCT-1164.38
4HepG21.63

These results indicate that certain derivatives outperform traditional chemotherapeutics like Doxorubicin and 5-Fluorouracil.

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been explored extensively. Some compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in the table below:

CompoundMIC (µg/mL)Target BacteriaReference
5a7.9E. coli
5b8.0S. aureus

Neuroprotective Effects

The neuroprotective potential of oxadiazole derivatives has been highlighted in studies focusing on their anticonvulsant activity. In a study comparing these compounds to phenytoin in a maximal electroshock seizure model, certain derivatives exhibited promising results without significant neurotoxicity:

CompoundDose (mg/kg)Neurotoxicity Observed?Reference
8d100No
8e100No

The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted:

  • Inhibition of Enzymatic Pathways : Many oxadiazoles act by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS).
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis has been proposed as a mechanism for the antibacterial activity observed in some derivatives.
  • Neuroprotective Pathways : The anticonvulsant activity may be attributed to modulation of neurotransmitter systems or ion channel activity.

Case Studies

Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

  • Alam et al. synthesized a series of triazole and oxadiazole hybrids that showed significant anticancer activity against MCF-7 cells, with IC50 values indicating superior efficacy compared to standard treatments .
  • Ningegowda et al. reported on the antimycobacterial activity of specific oxadiazole derivatives against Mycobacterium tuberculosis, highlighting their potential as new anti-tuberculosis agents .

Q & A

Q. What mechanistic studies clarify the role of the methylidene group in catalytic cycles?

  • Methodological Answer :
  • Isotopic Labeling : Use 13^{13}C-labeled methylidene to track incorporation into reaction products via 13^{13}C NMR .
  • Kinetic Profiling : Measure rate constants under varying temperatures to deduce activation parameters (ΔH‡, ΔS‡) for methylidene participation .

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